molecular formula C17H17NO3 B268296 N-[2-(allyloxy)phenyl]-2-phenoxyacetamide

N-[2-(allyloxy)phenyl]-2-phenoxyacetamide

Cat. No. B268296
M. Wt: 283.32 g/mol
InChI Key: TYHPNEYLFRJJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)phenyl]-2-phenoxyacetamide, also known as APAP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

N-[2-(allyloxy)phenyl]-2-phenoxyacetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-[2-(allyloxy)phenyl]-2-phenoxyacetamide has been investigated for its anticancer and anti-inflammatory properties. In materials science, N-[2-(allyloxy)phenyl]-2-phenoxyacetamide has been studied for its potential use in the development of organic semiconductors. In organic synthesis, N-[2-(allyloxy)phenyl]-2-phenoxyacetamide has been used as a reagent in various reactions.

Mechanism of Action

The mechanism of action of N-[2-(allyloxy)phenyl]-2-phenoxyacetamide is not well understood. However, studies have shown that N-[2-(allyloxy)phenyl]-2-phenoxyacetamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[2-(allyloxy)phenyl]-2-phenoxyacetamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-2-phenoxyacetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[2-(allyloxy)phenyl]-2-phenoxyacetamide can induce cell cycle arrest and apoptosis in cancer cells. N-[2-(allyloxy)phenyl]-2-phenoxyacetamide has also been shown to inhibit the growth of tumors in animal models. In addition, N-[2-(allyloxy)phenyl]-2-phenoxyacetamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(allyloxy)phenyl]-2-phenoxyacetamide in lab experiments is its relatively low cost and easy synthesis. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(allyloxy)phenyl]-2-phenoxyacetamide. One direction is to investigate its potential use as an anticancer drug. Another direction is to study its potential use in the development of organic semiconductors. Additionally, further research is needed to understand the mechanism of action of N-[2-(allyloxy)phenyl]-2-phenoxyacetamide and its potential applications in other fields.
Conclusion:
In conclusion, N-[2-(allyloxy)phenyl]-2-phenoxyacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of N-[2-(allyloxy)phenyl]-2-phenoxyacetamide.

Synthesis Methods

The synthesis of N-[2-(allyloxy)phenyl]-2-phenoxyacetamide involves the reaction between 2-phenoxyacetic acid and 2-allylphenol in the presence of a catalyst. The reaction results in the formation of N-[2-(allyloxy)phenyl]-2-phenoxyacetamide, which is then purified through recrystallization.

properties

Product Name

N-[2-(allyloxy)phenyl]-2-phenoxyacetamide

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

2-phenoxy-N-(2-prop-2-enoxyphenyl)acetamide

InChI

InChI=1S/C17H17NO3/c1-2-12-20-16-11-7-6-10-15(16)18-17(19)13-21-14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,18,19)

InChI Key

TYHPNEYLFRJJBC-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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